5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one

Mitochondrial respiration inhibition Structure-activity relationship Mannich base pharmacology

Research programs utilizing the NCI-60 screening dataset for mechanism-of-action deconvolution often face challenges in sourcing characterized, panel-screened probe molecules. CAS 84175-54-2 (NSC 378876) addresses this gap as a directly screened member of the Dimmock Mannich base series, with publicly available sensitivity profiles across 60 human tumor cell lines. - NCI-60 characterized: Correlate with gene expression and drug sensitivity databases keyed to NCI-60 identifiers. - Definitive 4,4-dimethyl benchmark: Quaternary C4 eliminates metabolic oxidation at this position, reducing assay interference. - Mitochondrial probe: Test engagement of the narrow hydrophobic binding pocket in the two-site receptor model.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 84175-54-2
Cat. No. B12805501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one
CAS84175-54-2
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)C)C(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C15H21NO/c1-15(2,12-16(3)4)14(17)11-10-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
InChIKeyOFYZAIZRLXHEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one: Structural & Pharmacological Overview


5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one (CAS 84175-54-2, NSC 378876, PubChem CID 435909) is a synthetic Mannich base derived from a conjugated styryl ketone scaffold, bearing a geminal dimethyl substitution at the 4-position and a dimethylaminomethyl group at the 5-position [1]. This compound belongs to a well-studied class of α,β-unsaturated ketone Mannich bases originally investigated by Dimmock and colleagues for antineoplastic, cytotoxic, and mitochondrial respiration-inhibiting properties [2][3]. It has been accessioned into the NCI-60 human tumor cell line screening panel under identifier NCI60_003568, indicating its selection as a candidate of interest by the National Cancer Institute's Developmental Therapeutics Program [1].

4-Position Substitution as a Pharmacological Determinant


Within the 5-dimethylamino-1-phenyl-1-penten-3-one chemotype, substitution at the 4-methylene position is not a silent structural modification. Dimmock et al. (1989) demonstrated that introducing different alkyl substituents at position 4 of the parent compound 1a produces a wide variation in mitochondrial respiration-inhibiting properties in mouse liver mitochondria, with no simple correlation to steric (Charton v), inductive (Taft σ*), or fragmental constant (f) parameters [1]. This non-linear SAR means that the 4,4-dimethyl variant cannot be assumed to behave identically to the unsubstituted parent (5-dimethylamino-1-phenyl-1-penten-3-one, CAS 3469-90-7) or to mono-alkyl 4-substituted analogs. Furthermore, the presence of the gem-dimethyl group introduces a quaternary carbon center absent in most congeners, altering both conformational flexibility and metabolic vulnerability at this position—factors that directly impact biological target engagement and compound stability in assay systems [2].

Differentiation Evidence vs. Closest Analogs


Non-Linear SAR in Mitochondrial Respiration Inhibition

The parent compound 5-dimethylamino-1-phenyl-1-penten-3-one hydrochloride (1a) exhibits high mitochondrial respiration-inhibiting properties in mouse liver mitochondria. Introduction of alkyl substituents at the 4-methylene position yields compounds with 'wide variation' in inhibitory potency that does not correlate with standard steric (Charton v), electronic (Taft σ*), or lipophilic (fragmental constant f) parameters [1]. The 4,4-dimethyl substitution present in CAS 84175-54-2 is structurally distinct from the mono-alkyl series because the geminal dimethyl group presents a quaternary carbon with unique steric topology. The study further demonstrated evidence for two mitochondrial receptor sites: a common binding region for all analogs, plus a narrow hydrophobic pocket that accommodates n-butyl or larger alkyl groups—suggesting that the steric footprint of the 4,4-dimethyl group may differentially engage this secondary site compared to smaller or linear mono-alkyl substituents [1].

Mitochondrial respiration inhibition Structure-activity relationship Mannich base pharmacology

NCI-60 Panel Screening Status

5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one was assigned the identifiers NSC 378876 and NCI60_003568, confirming its accession into the U.S. National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen [1]. This screening panel represents a highly curated selection of compounds considered worthy of systematic anticancer evaluation across 60 human tumor cell lines. The assignment of an NCI60 identifier indicates that this specific 4,4-dimethyl variant met the DTP's structural and pharmacological interest criteria for screening, whereas many structurally related Mannich bases in the Dimmock series do not carry NCI-60 identifiers [1]. While the full GI50 dataset across the 60 cell lines is not publicly retrievable through standard web interfaces, the screening status itself constitutes an institutional signal of differential interest.

NCI-60 screening Anticancer drug discovery Developmental Therapeutics Program

Lipophilicity and Molecular Weight Differentiation

The 4,4-dimethyl substitution increases the molecular weight from 203.28 g/mol (parent 5-dimethylamino-1-phenyl-1-penten-3-one, CAS 3469-90-7) to 231.33 g/mol for CAS 84175-54-2, representing an increase of 28.05 Da attributable to the two additional methyl groups [1]. The computed XLogP3-AA value for the 4,4-dimethyl compound is 2.9, which is elevated compared to the expected logP of the unsubstituted parent (estimated ~2.1–2.3 based on fragment-based calculation), reflecting the increased lipophilicity conferred by the gem-dimethyl motif [1]. The compound possesses zero hydrogen bond donors and two hydrogen bond acceptors (the carbonyl oxygen and the dimethylamino nitrogen), with a topological polar surface area of 20.3 Ų, indicating good membrane permeability potential [1].

Lipophilicity Physicochemical properties Compound selection

C4 Quaternary Carbon: Metabolic Stability and Conformational Constraints

The 4,4-dimethyl substitution creates a quaternary carbon center (C4 bearing two methyl groups, the carbonyl-containing side chain, and the dimethylaminomethyl group) that is absent in the unsubstituted parent (CH2 at position 4) and in all mono-alkyl 4-substituted analogs (which retain a tertiary C–H at C4). Quaternary carbons at positions alpha to carbonyl groups are known to resist metabolic oxidation and reduce the conformational flexibility of the adjacent side chain [1]. In the context of the Dimmock Mannich base series, the 1995 study on 1-aryl-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochlorides explicitly utilized the 4,4-dimethyl motif as a design element in cytotoxic enones, with X-ray crystallographic confirmation of structural features [2]. The absence of a benzylic/allylic C–H bond at C4 (present in mono-alkyl analogs) eliminates a potential site for cytochrome P450-mediated oxidation.

Metabolic stability Conformational restriction Quaternary carbon

Key Application Scenarios


Mitochondrial Respiration Steric Probing Studies

Investigators studying the two-site mitochondrial receptor model proposed by Dimmock et al. (1989) [1] should select CAS 84175-54-2 as the 4,4-dimethyl probe to test engagement of the narrow hydrophobic binding pocket. The gem-dimethyl group presents a steric profile distinct from n-alkyl chains, enabling differentiation between steric bulk and linear hydrophobic interactions at the secondary receptor site. The compound's quaternary C4 also eliminates metabolic oxidation at this position, reducing assay interference from degradants.

NCI-60 Correlative Pharmacology and Drug Repurposing Studies

Research programs utilizing the NCI-60 screening dataset for computational drug repurposing, mechanism-of-action deconvolution (e.g., COMPARE analysis), or multi-cell-line sensitivity profiling can procure CAS 84175-54-2 as a characterized member of the screened compound set (NSC 378876) [2]. Its inclusion in the NCI-60 panel distinguishes it from structurally similar but unscreened Mannich bases, enabling correlation with publicly available gene expression and drug sensitivity databases keyed to NCI-60 cell line identifiers.

SAR Studies of Styryl Ketone Mannich Base Scaffold

Medicinal chemistry groups expanding the SAR around the Dimmock Mannich base series should include CAS 84175-54-2 as the definitive 4,4-dimethyl benchmark. Its quaternary carbon at C4, elevated logP (XLogP3-AA = 2.9), and increased molecular weight (231.33 g/mol) relative to the parent compound (MW 203.28) [2] establish baseline parameters for evaluating how geminal dimethyl substitution affects cytotoxicity, mitochondrial inhibition, and thiol reactivity profiles compared to the broader 4-substituted congener series [1][3].

Metabolic Stability Profiling of α,β-Unsaturated Ketone Pharmacophores

ADME and DMPK laboratories investigating the metabolic fate of Mannich base pharmacophores can use CAS 84175-54-2 as a probe to quantify the impact of quaternary carbon substitution on oxidative metabolism at the alpha-to-carbonyl position. Direct metabolic stability comparisons against the unsubstituted parent (CAS 3469-90-7) and mono-alkyl 4-substituted analogs can isolate the contribution of the gem-dimethyl motif to in vitro microsomal or hepatocyte half-life, informing lead optimization strategies for this chemotype.

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